

A Comparative Guide to the Therapeutic Efficacy of Danicopan in Paroxysmal Nocturnal Hemoglobinuria

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This guide provides a detailed comparison of Danicopan as an add-on therapy in patients with paroxysmal nocturnal hemoglobinuria (PNH) experiencing clinically significant extravascular hemolysis (EVH) despite standard-of-care treatment with C5 inhibitors.

Introduction to PNH and Therapeutic Strategies

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by the destruction of red blood cells (hemolysis). This hemolysis is driven by an overactive complement system, a part of the immune system. The standard of care for PNH involves treatment with C5 inhibitors, such as eculizumab and ravulizumab, which effectively control intravascular hemolysis (IVH). However, a subset of patients treated with C5 inhibitors continues to experience clinically significant extravascular hemolysis (EVH), leading to persistent anemia and other symptoms.

Danicopan is an oral inhibitor of Factor D, a critical component of the alternative pathway of the complement system. By inhibiting Factor D, Danicopan aims to control the extravascular hemolysis that persists in some C5 inhibitor-treated patients.

Clinical Trial Data: The ALPHA Phase III Study

The pivotal ALPHA Phase III clinical trial evaluated the efficacy and safety of Danicopan as an add-on therapy to the C5 inhibitors ravulizumab or eculizumab in PNH patients with clinically



significant EVH.

The primary endpoint of the ALPHA trial was the change in hemoglobin (Hb) levels from baseline at 12 weeks. The study demonstrated that Danicopan, when added to a C5 inhibitor, led to statistically significant improvements in hemoglobin levels and other key markers of hemolysis compared to placebo.

Efficacy Endpoint	Danicopan + C5 Inhibitor	Placebo + C5 Inhibitor
Mean Change in Hemoglobin (g/dL) at 12 Weeks	2.94	-
Patients with ≥2 g/dL Hb Increase at 12 weeks	-	-
Mean Change in Absolute Reticulocyte Count (x10°/L) at 12 Weeks	-	-
Transfusion Avoidance Rate (%) at 12 Weeks	-	-
Mean Change in FACIT- Fatigue Score at 12 Weeks	-	-

Data presented is based on the primary analysis at 12 weeks. Long-term extension data has shown sustained improvements.

Danicopan was generally well-tolerated in the ALPHA trial. The most common treatmentemergent adverse events (TEAEs) are summarized below.



Adverse Event (≥10% incidence)	Danicopan + C5 Inhibitor (%)
COVID-19	21.3
Diarrhoea	15.0
Headache	15.0
Pyrexia (Fever)	13.8
Nausea	12.5
Fatigue	10.0

No new safety signals were identified during the trial.

Experimental Protocols

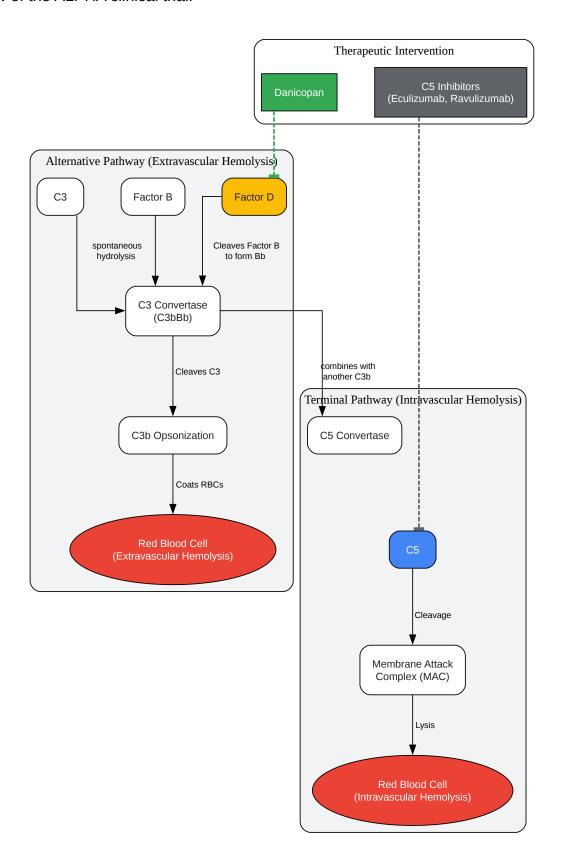
The ALPHA Phase III trial was a randomized, double-blind, placebo-controlled study.

- Participants: Patients with PNH experiencing clinically significant EVH (Hemoglobin ≤9.5 g/dL and Absolute Reticulocyte Count ≥120 x 10⁹/L) despite stable treatment with eculizumab or ravulizumab.[1]
- Intervention: Participants were randomized to receive either oral Danicopan (150 mg three times daily) or a placebo, in addition to their ongoing C5 inhibitor therapy.[1]
- Duration: The primary treatment period was 12 weeks, followed by an open-label extension period where all patients could receive Danicopan.[1][2]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in hemoglobin concentration at week 12.[1]
- Secondary Endpoints: Key secondary endpoints included the proportion of patients
 achieving a hemoglobin increase of ≥2 g/dL, transfusion avoidance, changes in absolute
 reticulocyte count, and patient-reported outcomes on fatigue (FACIT-Fatigue scale).[1][2]

Mechanism of Action and Clinical Trial Workflow



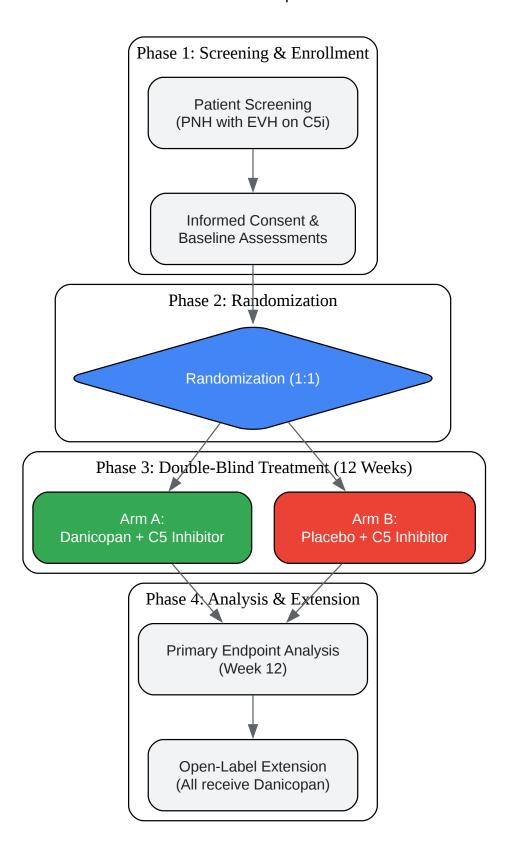
The following diagrams illustrate the signaling pathway targeted by Danicopan and the workflow of the ALPHA clinical trial.





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Mechanism of Action of Danicopan and C5 Inhibitors.





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ALPHA Phase III Clinical Trial Workflow.

Conclusion

The ALPHA Phase III trial results suggest that Danicopan, as an add-on therapy to C5 inhibitors, is an effective treatment for PNH patients who experience clinically significant extravascular hemolysis. The oral administration of Danicopan offers a potential improvement in convenience for patients. The long-term data from the ALPHA trial demonstrates sustained efficacy and a consistent safety profile.[1] These findings position Danicopan as a promising new therapeutic option to address an unmet need in a specific subpopulation of PNH patients.

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- 2. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
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